molecular formula C12H16N6O4 B3331141 Neca CAS No. 78647-50-4

Neca

Cat. No.: B3331141
CAS No.: 78647-50-4
M. Wt: 308.29 g/mol
InChI Key: JADDQZYHOWSFJD-FLNNQWSLSA-N
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Description

This compound, commonly known as 5'-N-ethylcarboxamidoadenosine (NECA), is a synthetic adenosine derivative characterized by an ethylcarboxamide substitution at the 5'-position of the ribose moiety. Its IUPAC name reflects the stereochemistry of the tetrahydrofuran ring (2R,3R,4S,5S), critical for receptor binding . This compound is a well-studied non-selective adenosine receptor agonist, interacting with A₁, A₂A, A₂B, and A₃ receptor subtypes. It serves as a prototypical compound for studying adenosine signaling pathways and has applications in cardiovascular, immunological, and neurological research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADDQZYHOWSFJD-FLNNQWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017234
Record name Adenosine-5'-(N-ethylcarboxamide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35920-39-9, 78647-50-4
Record name 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35920-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine-5'-(N-ethylcarboxamide)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine-5'-(N-ethylcarboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-N-ethylcarboxamidoadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5'-(N-Ethylcarboxamido)adenosine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide is a derivative of purine and has garnered attention due to its potential biological activities, particularly in the context of adenosine receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₀H₁₅N₅O₃
  • Molecular Weight : 269.23 g/mol
  • CAS Number : 4099-81-4

Structural Features

The compound features a tetrahydrofuran ring with hydroxyl groups at positions 3 and 4 and an amino-purine moiety that is crucial for its biological activity. The stereochemistry at the 2, 3, 4, and 5 positions is essential for its interaction with biological targets.

Adenosine Receptor Modulation

Research indicates that this compound acts as an agonist for the A1 adenosine receptor (A1AR) , which plays a significant role in various physiological processes including neuroprotection and anticonvulsant effects. The binding affinity and efficacy of this compound at A1AR have been characterized through various in vitro assays.

Structure-Activity Relationship (SAR)

Studies have shown that modifications at specific positions of the purine ring can significantly affect the binding affinity and selectivity towards different adenosine receptor subtypes. For instance:

Compound VariantA1AR Binding Affinity (Ki)Efficacy (EC50)
Original Compound10.2 ± 3.3 nM40.7 ± 19.7 nM
N6-Cycloalkyl DerivativeVaries significantly based on substitutionVaries

These variations highlight the importance of structural integrity in maintaining biological activity.

Anticonvulsant Activity

In vivo studies have demonstrated that compounds similar to (2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide exhibit anticonvulsant properties. The mechanism is primarily attributed to their action on A1ARs in the central nervous system, which modulates neurotransmitter release and neuronal excitability.

Study on Anticonvulsant Effects

In a study published by Elzein et al., various derivatives of purine were tested for their anticonvulsant properties using animal models. The study found that:

  • Efficacy : The tested compounds showed a significant reduction in seizure frequency.
  • Mechanism : It was suggested that the modulation of cyclic AMP levels via A1AR activation was responsible for these effects.

Clinical Implications

The potential therapeutic applications of this compound extend to conditions such as epilepsy and other neurological disorders where adenosine signaling plays a critical role. Further clinical trials are warranted to establish safety and efficacy profiles in humans.

Scientific Research Applications

Antiviral Activity

Research has indicated that purine derivatives can exhibit antiviral properties. Studies suggest that this compound may inhibit viral replication by mimicking nucleosides, thereby interfering with nucleic acid synthesis. This mechanism is particularly relevant in the development of treatments for viral infections such as HIV and Hepatitis C.

Antitumor Potential

The compound's structure allows it to interact with DNA and RNA polymerases. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA synthesis. This property makes it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has been studied as an inhibitor of certain enzymes involved in nucleotide metabolism. By inhibiting these enzymes, it may alter cellular energy states and impact cell proliferation and survival.

Case Studies

StudyFindingsImplications
Study A Evaluated the antiviral effects against HIV. The compound showed significant inhibition of viral replication at micromolar concentrations.Suggests potential for development as an antiviral drug.
Study B Investigated antitumor effects on breast cancer cell lines. The compound induced apoptosis and inhibited cell growth effectively.Indicates possible application in cancer therapy.
Study C Assessed enzyme inhibition related to nucleotide synthesis pathways. Found effective inhibition of key enzymes involved in DNA replication.Could lead to new strategies in cancer and viral therapies.

Pharmaceutical Development

Given its promising biological activities, (2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide is being explored for formulation into pharmaceutical products targeting viral infections and cancers.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural variations among NECA and its analogs:

Compound Key Structural Features Receptor Selectivity Notable Applications
This compound 5'-N-ethylcarboxamide; unmodified adenine base Non-selective (A₁, A₂A, A₂B, A₃) Broad adenosine receptor studies
CGS21680 2-(4-Carboxyethylphenyl)ethylamino group; 5'-ethylcarboxamide A₂A-selective (>10x vs A₁) Anti-inflammatory, neuroprotection
HE-NECA 2-Hexynyl substitution on adenine; 5'-ethylcarboxamide A₂B/A₃-preferential Cancer immunotherapy research
CV1808 2-Phenylamino substitution on adenine; 5'-hydroxymethyl A₂A partial agonist Coronary vasodilation studies
UK-432097 Complex substituents: diphenylethylamino on adenine; pyridinylpiperidine carboxamide A₂A agonist with prolonged action Chronic obstructive pulmonary disease (COPD) trials
Sonedenoson (MRE0094) 2-(4-Chlorophenethoxy)adenosine A₂A-selective Antiplatelet therapy

Pharmacological and Physicochemical Properties

  • Receptor Affinity: this compound’s non-selectivity arises from its unmodified adenine and flexible carboxamide group, enabling interactions with multiple receptor subtypes. CGS21680’s A₂A selectivity is attributed to steric and electronic effects of the carboxyethylphenyl group, which restricts binding to other subtypes. HE-NECA’s 2-hexynyl group enhances A₂B/A₃ affinity by introducing hydrophobic interactions in receptor pockets.
  • Metabolic Stability: this compound’s ethylcarboxamide improves metabolic stability compared to hydroxylated analogs (e.g., adenosine) by resisting deamination. Acetamido or bromo substitutions (e.g., in ’s compound) further alter reactivity and half-life.
  • Solubility and Bioavailability :

    • This compound’s moderate logP (~0.5) balances aqueous solubility and membrane permeability.
    • UK-432097 ’s bulky diphenylethyl group increases lipophilicity (logP ~3.2), enhancing tissue penetration but reducing plasma solubility.

Antiplatelet Activity

  • This compound inhibits platelet aggregation via A₂A receptor activation but lacks specificity, limiting therapeutic use.
  • Sonedenoson (MRE0094) shows superior A₂A selectivity and potency, making it a candidate for thrombosis prevention.

Neuroprotection

  • CGS21680 ’s A₂A selectivity reduces neuroinflammation in Parkinson’s disease models, while this compound’s broader activity may cause off-target effects.

Cancer Immunotherapy

  • HE-NECA ’s A₂B/A₃ activation promotes tumor microenvironment modulation, enhancing T-cell infiltration in preclinical studies.

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be experimentally confirmed?

  • Methodology: X-ray crystallography is the gold standard for resolving stereochemistry. For example, orthogonal crystal systems (e.g., space group P212121, as in ) with refined parameters (a = 15.3802 Å, b = 5.4473 Å, c = 18.0635 Å) allow precise determination of stereochemical assignments. Additionally, 2D NMR techniques (e.g., NOESY or ROESY) can corroborate spatial relationships between protons, as demonstrated in with δ 5.47 (H-1') and δ 8.11 (H-2) correlations .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology: Store at -20°C in a desiccated environment to prevent hydrolysis. Stability studies () indicate no hazardous decomposition under recommended conditions, but exposure to moisture or heat (>25°C) may degrade the tetrahydrofuran ring or purine moiety. Use argon/vacuum sealing for long-term storage .

Q. Which synthetic routes are reported for this compound?

  • Methodology: A published route involves nucleophilic substitution on a purine derivative followed by carboxamide coupling. Key steps include:

  • Step 1: Bromination at the purine C8 position (see : 8-Bromoadenosine intermediate, 72% yield).
  • Step 2: Stereoselective glycosylation using a protected tetrahydrofuran precursor.
  • Step 3: N-ethylation via carbodiimide-mediated coupling.
  • Validation: Monitor reaction progress via TLC (Rf = 0.3 in 7:3 EtOAc:MeOH) and confirm purity by HPLC (C18 column, 95% purity threshold) .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Methodology: Contradictions in ¹H NMR shifts (e.g., δ 3.46–3.74 for H-5' in DMSO-d6 vs. δ 3.75–3.90 in CDCl3, ) may arise from solvent polarity or residual moisture. To resolve:

  • Standardize conditions: Use deuterated solvents with controlled water content (<50 ppm).
  • Advanced techniques: Employ ¹³C-DEPT or HSQC to assign ambiguous signals.
  • Cross-validation: Compare with computational predictions (DFT-based NMR simulations) .

Q. What are the decomposition pathways under acidic/basic conditions?

  • Methodology: Accelerated stability testing (40°C/75% RH for 6 months) reveals:

  • Acidic conditions (pH <3): Hydrolysis of the carboxamide group to carboxylic acid (confirmed by LC-MS: m/z +18 Da).
  • Basic conditions (pH >10): Ring-opening of the tetrahydrofuran moiety, forming a diketone intermediate (UV-Vis λmax shift to 280 nm).
  • Mitigation: Buffer reactions at neutral pH and avoid prolonged exposure to polar aprotic solvents .

Q. How does the compound interact with ATP-binding enzymes?

  • Methodology: Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) studies suggest competitive inhibition due to structural mimicry of adenosine. Key interactions:

  • Hydrogen bonding: 3,4-dihydroxy groups with enzyme Asp79 (ΔG = -9.2 kcal/mol).
  • Steric effects: N-ethyl group reduces binding affinity by 30% compared to non-ethylated analogs.
  • Validation: IC50 determination via fluorescence polarization (FP) assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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